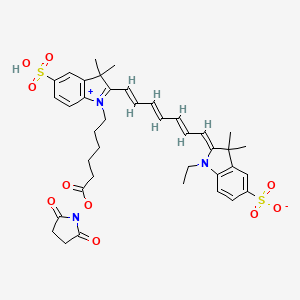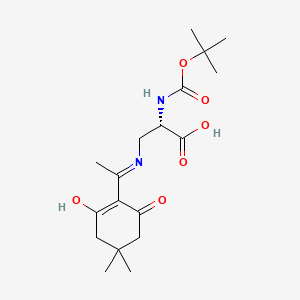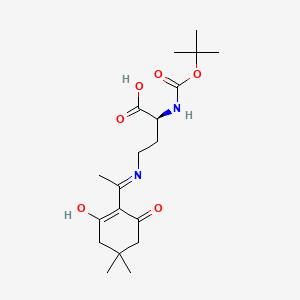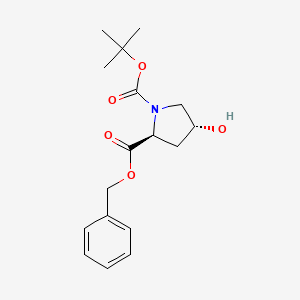
Cy7-SE
Vue d'ensemble
Description
Les colorants cyanine se caractérisent par leur longue longueur d'onde, leurs propriétés d'absorption et d'émission réglables, leur coefficient d'extinction élevé, leur bonne solubilité dans l'eau et leur synthèse relativement simple . Cy7-SE est particulièrement utile pour le marquage des protéines, des anticorps et des petites molécules organiques en raison de sa capacité à former des conjugués stables par une simple réaction de mélange .
Applications De Recherche Scientifique
Cy7-SE has a wide range of scientific research applications, including:
Fluorescence Imaging: Used in near-infrared fluorescence imaging for visualizing biological processes in vivo and in vitro.
Protein and Antibody Labeling: Utilized for labeling proteins and antibodies to study their interactions and functions.
Cell Tracking: Employed in cell tracking studies to monitor the movement and behavior of cells in real-time.
Drug Delivery: Used in the development of drug delivery systems to track the distribution and accumulation of therapeutic agents.
Mécanisme D'action
Cy7-SE, also known as (2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate or HY-D0824, is a cyanine dye with unique properties that make it an important tool in various biological applications .
Target of Action
The primary targets of this compound are proteins, antibodies, and small molecular compounds . It is often used for labeling these targets, which can be completed through a simple mixing reaction .
Mode of Action
This compound interacts with its targets through a process known as labeling. This involves the dye binding to the target molecules, thereby enabling their detection and analysis . The dye’s unique structure, which consists of two nitrogen atoms connected by an odd number of methyl units, allows for adjustable absorption and emission, high extinction coefficient, and good water solubility .
Biochemical Pathways
While specific biochemical pathways affected by this compound may vary depending on the target molecule, the dye generally functions as a labeling agent. This allows for the visualization and tracking of the target molecules within biological systems .
Pharmacokinetics
Its good water solubility suggests that it may have favorable bioavailability .
Result of Action
The primary result of this compound’s action is the successful labeling of target molecules. This enables their visualization and tracking within biological systems, thereby facilitating various research applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the dye’s fluorescence properties can be affected by the solvent and environment . This compound is noted for its robustness, with its optical properties remaining relatively stable across different conditions .
Méthodes De Préparation
Cy7-SE est synthétisé par une série de réactions chimiques impliquant la formation de la structure centrale de la cyanine suivie de l'introduction du groupe ester succinimidyle. La voie de synthèse implique généralement les étapes suivantes :
Formation du cœur de cyanine : Le cœur de cyanine est formé en reliant deux atomes d'azote par un nombre impair d'unités méthylène.
Introduction du groupe ester succinimidyle : Le groupe ester succinimidyle est introduit dans le cœur de cyanine pour permettre au colorant de réagir avec les amines primaires sur les protéines et autres biomolécules.
Les méthodes de production industrielle de this compound impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires, avec un contrôle minutieux des paramètres de réaction pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Cy7-SE subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe ester succinimidyle réagit avec les amines primaires pour former des liaisons amides stables, permettant au colorant de marquer les protéines et autres biomolécules.
Oxydation et réduction : Les colorants cyanine peuvent subir des réactions d'oxydation et de réduction, ce qui peut affecter leurs propriétés de fluorescence.
Les réactifs et conditions courants utilisés dans ces réactions incluent :
Amines primaires : Pour les réactions de marquage.
Solutions tampons : Pour maintenir le pH et la stabilité du colorant pendant les réactions.
Les principaux produits formés par ces réactions sont des biomolécules marquées, telles que les conjugués protéine-colorant .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Imagerie par fluorescence : Utilisé en imagerie par fluorescence dans le proche infrarouge pour visualiser les processus biologiques in vivo et in vitro.
Marquage des protéines et des anticorps : Utilisé pour le marquage des protéines et des anticorps afin d'étudier leurs interactions et leurs fonctions.
Suivi des cellules : Employé dans des études de suivi des cellules pour surveiller le mouvement et le comportement des cellules en temps réel.
Administration de médicaments : Utilisé dans le développement de systèmes d'administration de médicaments pour suivre la distribution et l'accumulation d'agents thérapeutiques.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique sa capacité à former des conjugués stables avec les biomolécules par la réaction de son groupe ester succinimidyle avec les amines primaires. Cette réaction forme une liaison amide stable, permettant au colorant de marquer les protéines, les anticorps et autres biomolécules. Les biomolécules marquées peuvent ensuite être visualisées à l'aide de l'imagerie par fluorescence dans le proche infrarouge .
Comparaison Avec Des Composés Similaires
Cy7-SE fait partie de la famille des colorants cyanine, qui comprend d'autres composés tels que Cy5.5, Cy3.5 et Cy3B . Comparé à ces colorants, this compound a une longueur d'onde plus longue et est particulièrement adapté à l'imagerie par fluorescence dans le proche infrarouge. Cela le rend unique dans les applications nécessitant une pénétration profonde des tissus et une fluorescence de fond minimale .
Composés similaires
Cy5.5 : Un autre colorant cyanine avec une longueur d'onde plus courte que this compound.
Cy3.5 : Un colorant cyanine avec des propriétés d'absorption et d'émission différentes.
Cy3B : Un colorant cyanine utilisé pour diverses applications de fluorescence.
Les propriétés uniques de this compound, telles que sa longue longueur d'onde et son coefficient d'extinction élevé, en font un outil précieux dans la recherche scientifique et diverses applications.
Propriétés
IUPAC Name |
2-[7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45N3O10S2/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGODJHHEBREAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45N3O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477908-53-5 | |
| Record name | N-Hydroxysuccinimidyl Cy7 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477908-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Cy7.SE in the context of studying heart transplant rejection?
A1: Cy7.SE is a near-infrared fluorescent dye. Using Cy7.SE to label the anti-ICOS antibody allows researchers to visualize and track the accumulation of ICOS-expressing cells in the transplanted heart non-invasively. Increased fluorescence intensity was observed in rejecting grafts compared to healthy grafts or those treated with immunosuppressants [, ]. This suggests that this technique could potentially be used to monitor transplant rejection without the need for biopsies.
Q2: How does the research connect the expression of ICOS with heart transplant rejection?
A2: ICOS (Inducible T-cell Costimulator) is a protein found on the surface of activated T cells, which are immune cells playing a critical role in transplant rejection. The research demonstrated that the level of ICOS expression on T cells, as measured by flow cytometry, increased significantly in mice experiencing heart transplant rejection []. This elevated ICOS expression correlated with the increased fluorescence signal observed in the rejecting hearts labeled with Cy7.SE-ICOS-Ab, suggesting that ICOS-expressing T cells are trafficking to the graft site and contributing to the rejection process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)


![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)
